(Z)-N-(1-Oxooctadec-9-en-1-yl)-L-methionine
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Overview
Description
(Z)-N-(1-Oxooctadec-9-en-1-yl)-L-methionine is a compound that belongs to the class of fatty acid derivatives It is characterized by the presence of a long aliphatic chain with a double bond and a methionine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-Oxooctadec-9-en-1-yl)-L-methionine typically involves the reaction of octadec-9-enoic acid with L-methionine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(1-Oxooctadec-9-en-1-yl)-L-methionine undergoes various chemical reactions, including:
Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methionine moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
(Z)-N-(1-Oxooctadec-9-en-1-yl)-L-methionine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-N-(1-Oxooctadec-9-en-1-yl)-L-methionine involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact mechanism depends on the context of its application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- (Z)-octadec-9-enyl oleate
- tris[(1-oxooctadec-9-en-1-yl)anthranilato-O1,O2]chromium
Uniqueness
(Z)-N-(1-Oxooctadec-9-en-1-yl)-L-methionine is unique due to its specific structure, which combines a long aliphatic chain with a methionine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
38665-30-4 |
---|---|
Molecular Formula |
C23H43NO3S |
Molecular Weight |
413.7 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-[[(Z)-octadec-9-enoyl]amino]butanoic acid |
InChI |
InChI=1S/C23H43NO3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)24-21(23(26)27)19-20-28-2/h10-11,21H,3-9,12-20H2,1-2H3,(H,24,25)(H,26,27)/b11-10-/t21-/m0/s1 |
InChI Key |
ATFITIQQSWCPIQ-XPTLAUCJSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CCSC)C(=O)O |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CCSC)C(=O)O |
51570-50-4 38665-30-4 |
|
Pictograms |
Irritant |
Synonyms |
N-oleoylmethionine N-oleyl-DL-methionine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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